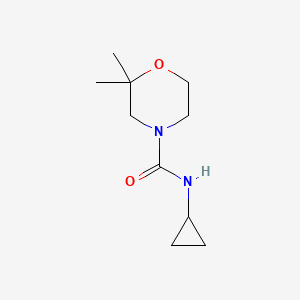
5-ethyl-N-pyridin-4-ylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-pyridin-4-ylfuran-2-carboxamide, also known as GW501516, is a type of selective androgen receptor modulator (SARM) that has been extensively studied for its potential use in treating various diseases. This compound is a synthetic ligand that binds to androgen receptors, mimicking the effects of testosterone without the negative side effects associated with traditional anabolic steroids. In
Aplicaciones Científicas De Investigación
5-ethyl-N-pyridin-4-ylfuran-2-carboxamide has been extensively studied for its potential use in treating various diseases. It has been shown to have cardioprotective effects, improving heart function and reducing the risk of heart disease. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes. In addition, 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Mecanismo De Acción
5-ethyl-N-pyridin-4-ylfuran-2-carboxamide works by binding to androgen receptors in the body, mimicking the effects of testosterone. This results in an increase in muscle mass and strength, as well as a reduction in body fat. In addition, 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide has been shown to increase the expression of genes involved in energy metabolism, leading to an increase in endurance and exercise performance.
Biochemical and Physiological Effects:
5-ethyl-N-pyridin-4-ylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, leading to an increase in endurance and exercise performance. It has also been shown to reduce the risk of heart disease by improving heart function and reducing inflammation. In addition, 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide has been shown to reduce body fat and increase muscle mass and strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide is its ability to mimic the effects of testosterone without the negative side effects associated with traditional anabolic steroids. This makes it a safer alternative for athletes and bodybuilders looking to improve their performance. However, there are also limitations to the use of 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide in lab experiments. One limitation is the potential for off-target effects, as 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide can bind to other receptors in the body besides androgen receptors. In addition, the long-term effects of 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide are not yet fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are many potential future directions for research on 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of interest is its potential use in treating inflammatory diseases such as arthritis. In addition, more research is needed to determine the long-term safety and efficacy of 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide, as well as its potential for off-target effects. Overall, 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide is a promising compound with many potential applications in the field of medicine and sports performance.
Métodos De Síntesis
The synthesis of 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The most common method for synthesizing 5-ethyl-N-pyridin-4-ylfuran-2-carboxamide is through the use of a Suzuki coupling reaction. This involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The resulting product is then treated with a series of reagents to form the final compound.
Propiedades
IUPAC Name |
5-ethyl-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-10-3-4-11(16-10)12(15)14-9-5-7-13-8-6-9/h3-8H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBRVQMUGNRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-pyridin-4-ylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


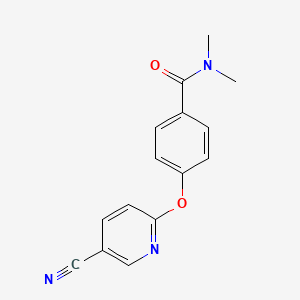
![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
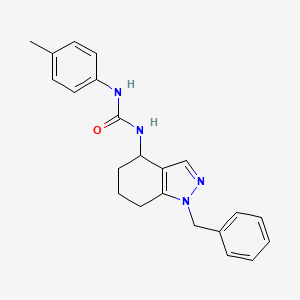
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
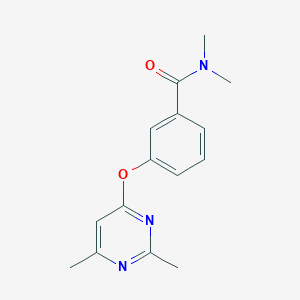
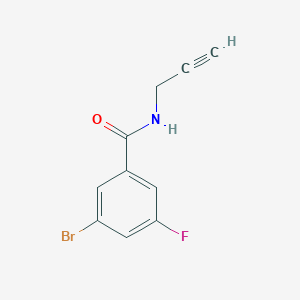
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
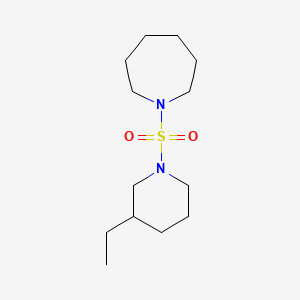
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
